

Molecular and Pharmacological Profile of Tinoridine

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Compound Focus: Tinoridine

CAS No.: 24237-54-5

Cat. No.: S589076

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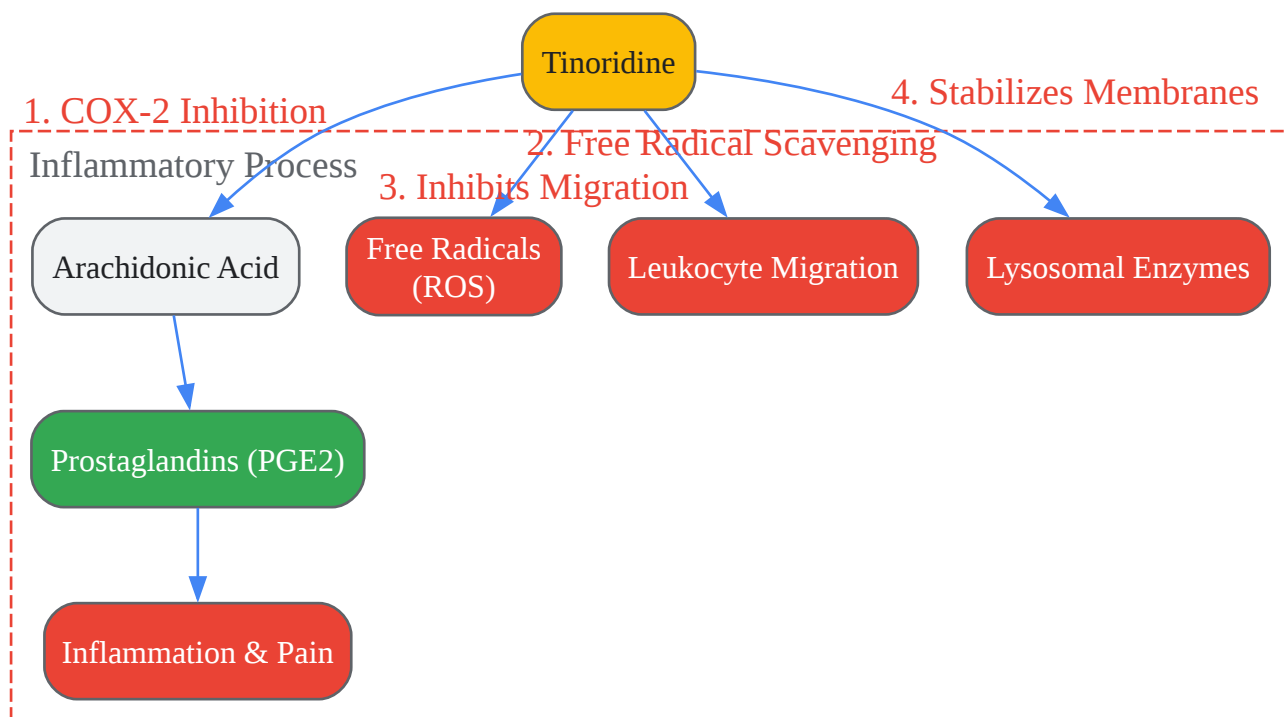
This table summarizes the core chemical and pharmacological data for **Tinoridine**.

Property	Description
Drug Type	Small molecule drug [1] [2]
Chemical Formula	$C_{17}H_{20}N_2O_2S$ [3] [1]
Molecular Weight	316.42 g/mol [3] [1]
CAS Number	24237-54-5 (Tinoridine); 25913-34-2 (Tinoridine hydrochloride) [3] [2]
Chemical Aliases	ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate [3]
IUPAC Name	ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate [1]
Mechanism of Action	COX-2 inhibitor; also exhibits free radical scavenging, inhibition of leukocyte migration, and lysosomal membrane stabilization [3] [4]

| **Primary Biological Targets** | • Cyclooxygenase-2 (COX-2) [3] [5] [4] • Cytochrome P450 2D6 (CYP2D6);
IC₅₀: **0.0098 μM** [3] || **Key Activities** | Anti-inflammatory, anti-allergic, anticoagulant, and analgesic [3] [2]
[4] || **Highest R&D Phase** | Approved (in Japan for pain and inflammation) [2] |

Proposed Mechanism of Action and Pathways

Tinoridine's anti-inflammatory and analgesic effects work through a multi-target mechanism. The following diagram maps its primary actions on the inflammatory process.



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Tinoridine's multi-target anti-inflammatory mechanism.

The diagram shows that **Tinoridine**'s effects are not limited to a single pathway. The key mechanisms include:

- **Primary COX-2 Inhibition:** As a thiophene-based compound, **Tinoridine** directly inhibits the COX-2 enzyme [5] [6] [4]. This inhibition blocks the conversion of arachidonic acid into prostaglandins (like PGE2), which are key mediators of inflammation, pain, and fever [7] [4].

- **Ancillary Mechanisms:** The drug's comprehensive action includes neutralizing free radicals, inhibiting the migration of leukocytes to inflamed tissues, and stabilizing lysosomal membranes to prevent the release of tissue-damaging enzymes [4].

Research Status and Experimental Data

This table summarizes the available experimental and clinical development data.

Aspect	Details
In Vitro Potency	Potent inhibitor of human CYP2D6 with an IC_{50} of 0.0098 μM (9.8 nM) [3].
In Vivo Models	Classic carrageenan-induced paw edema model (for inflammation); ovalbumin-induced asthma model [6].
Pharmacokinetic Data	Information on absorption, distribution, metabolism, and excretion is currently "Not Available" in scientific literature [1].
Clinical Status	Approved in Japan for pain and inflammation (as of 1998) [2]. Status in other regions is "Investigational" [1].
Dosage Form	Capsule (50 mg) for oral use [1].

Context in Drug Development and Future Directions

- **Structural Significance:** **Tinoridine** contains a **thiophene ring**, a "privileged structure" in medicinal chemistry found in many commercially available drugs. This highlights its value as a template for designing new anti-inflammatory agents [5] [6].
- **Therapeutic Class Context:** While **Tinoridine** is a COX-2 inhibitor, research advances are exploring **dual COX-2/5-LOX inhibitors**. This dual-action approach aims to provide enhanced efficacy and potentially reduce the adverse effects associated with selective COX-2 inhibition [8].
- **Innovative Applications:** Beyond traditional inflammation, COX-2 inhibitors are being investigated in **nanotherapeutics for cancer diagnosis and treatment**. Their role in the COX-2/PGE2 signaling pathway, which promotes tumor growth and immunosuppression, makes them a promising area in oncology [7].

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